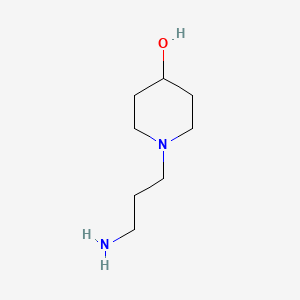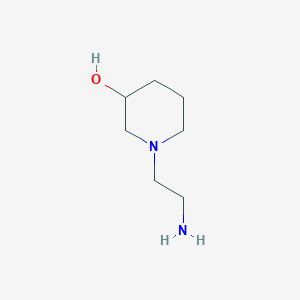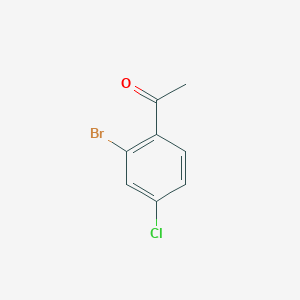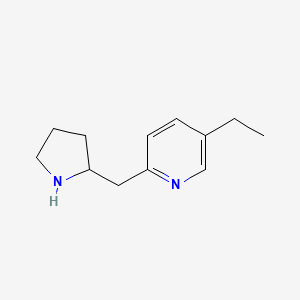
5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine" is a pyridine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and pyrrolidine derivatives, which are relevant to understanding the chemical context and potential reactivity of the compound . Pyridine derivatives are known for their pharmacological properties and are often used in drug development . Pyrrolidine rings are present in many bioactive molecules and are important in medicinal chemistry .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including nucleophilic substitution reactions and cycloaddition reactions. For instance, a pyridine derivative with a borate ester group was synthesized through a nucleophilic substitution reaction followed by a Suzuki reaction . Similarly, a pyrrolidine derivative was synthesized from a reaction involving 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one . These methods could potentially be adapted for the synthesis of "5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of pyridine and pyrrolidine derivatives are often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a pyridine derivative was stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions . Similarly, the crystal structure of a pyrrolidine-containing furo[2,3-d]pyrimidine derivative was determined, providing insights into the molecular conformation and packing . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
Pyridine and pyrrolidine derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by substituents on the pyridine or pyrrolidine rings. For example, a vanadium (III) complex with a pyridine-pyrazole derivative ligand was used as a catalyst for ethylene polymerization, demonstrating the potential of pyridine derivatives in catalysis . The antibacterial activity of carbapenem derivatives with a pyrrolidine moiety was also investigated, showing the influence of substituents on biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrrolidine derivatives can be characterized by various spectroscopic methods, including NMR, mass spectroscopy, and infrared spectroscopy. For instance, the vibrational spectral studies of a pyridine derivative with a dioxaborolan-2-yl group provided information on the characteristic absorption bands . The crystal structure and vibrational spectra can also be complemented by computational methods such as density functional theory (DFT) calculations to predict electronic properties and molecular interactions .
Wissenschaftliche Forschungsanwendungen
1. Palladium Complexes and Small Molecule Activation
Palladium complexes involving pyridine derivatives, including those structurally similar to 5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine, are synthesized and characterized. These compounds have been studied for their ability to activate small molecules, indicating potential applications in catalysis and material science (Ojwach, Guzei, & Darkwa, 2009).
2. Pyridine as a Protecting Group in Polymer Chemistry
Pyridine derivatives are utilized as protecting groups for carboxylic acids in polymer chemistry. This application highlights the role of pyridine structures, akin to 5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine, in developing novel polymeric materials with selective deprotection strategies (Elladiou & Patrickios, 2012).
3. Synthesis of Tetrahydropyridines
Research demonstrates the utilization of pyridine derivatives in the synthesis of highly functionalized tetrahydropyridines. These compounds, derived from pyridine structures, show potential in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).
4. Quantum Chemical Investigations
Quantum chemical studies on pyrrolidinone derivatives, closely related to 5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine, provide insights into their electronic properties. These investigations are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
5. Novel Cascade Reactions in Organic Synthesis
In organic synthesis, pyridin-2-ylmethyl structures are involved in novel cascade reactions. These reactions are pivotal for the construction of complex molecules, indicating the significance of pyridine derivatives in synthetic chemistry (Li, Chen, Fan, Wei, & Yan, 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions in the research and application of pyridine and pyrrolidine derivatives are vast. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals . The development of new synthetic methods and the discovery of new biological activities of these compounds are areas of ongoing research.
Eigenschaften
IUPAC Name |
5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHITMAEHYBQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

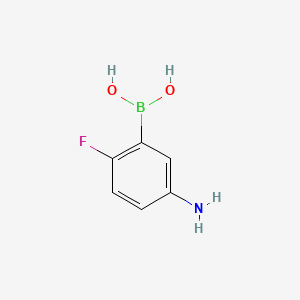
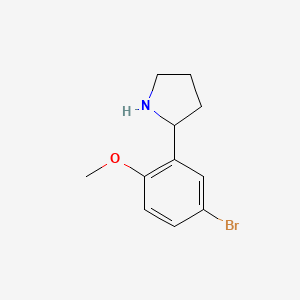
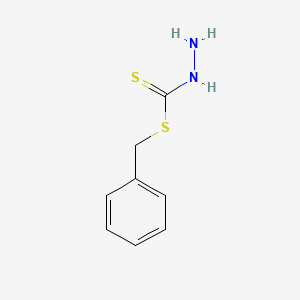
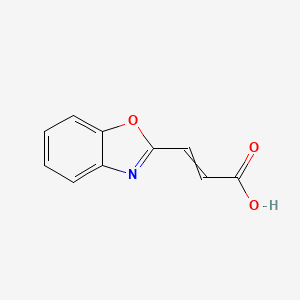
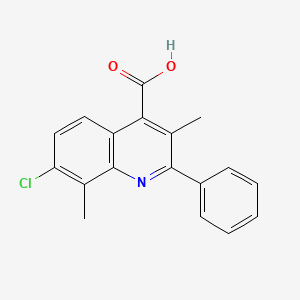
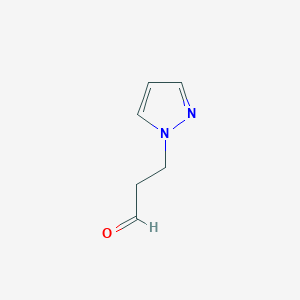

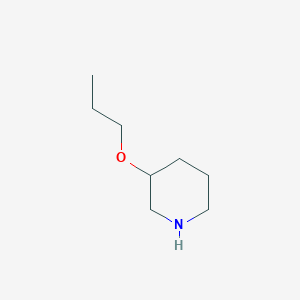
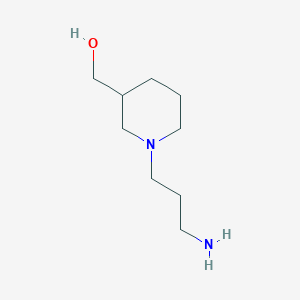

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
